![molecular formula C18H16FNO3 B2470287 2-乙基-4-(2-氟苄基)苯并[f][1,4]恶二嗪-3,5(2H,4H)-二酮 CAS No. 903590-13-6](/img/structure/B2470287.png)

2-乙基-4-(2-氟苄基)苯并[f][1,4]恶二嗪-3,5(2H,4H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

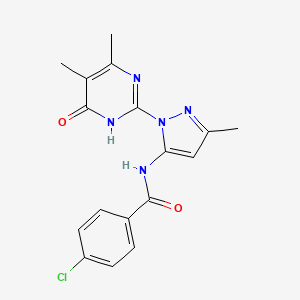

Dibenzo[b,f][1,4]oxazepine (DBO) derivatives are of growing pharmaceutical interest due to their array of pharmacological activities . They are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent .

Synthesis Analysis

Several synthetic protocols have been developed to construct DBO and DBO derivatives . These methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Molecular Structure Analysis

Three isomeric forms of dibenzoxazepine systems are possible – dibenz[b,f][1,4]oxazepine (DBO), dibenz[b,e][1,4]oxazepine, and dibenz[c,f][1,2]oxazepine . Among these, the DBO ring system is of particular interest .Chemical Reactions Analysis

The synthesis of DBO derivatives often involves reactions of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .科学研究应用

合成与表征

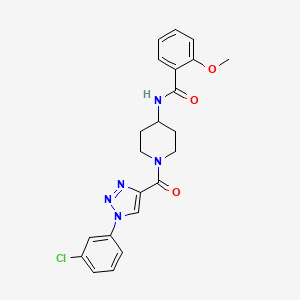

2-乙基-4-(2-氟苄基)苯并[f][1,4]恶二嗪-3,5(2H,4H)-二酮作为杂环化合物更广泛类别的一部分,其合成和结构表征已得到探索。研究表明了类似杂环化合物的有效合成途径,突出了特定官能团和结构构型在实现所需化学性质中的重要性。例如,新型 2,4-二取代 3H-吡啶并[3,2-e][1,4]二氮杂卓-5-酮和 2,4-二取代 3H-吡啶并[2,3-e][1,4]二氮杂卓-5-酮衍生物的合成展示了生产具有潜在科学和药理应用的复杂杂环所涉及的复杂化学 (Abderrahman El Bouakher 等,2013)。

分子相互作用和结构分析

对分子相互作用和类似于 2-乙基-4-(2-氟苄基)苯并[f][1,4]恶二嗪-3,5(2H,4H)-二酮的杂环化合物的结构分析揭示了它们潜在功能的见解。对乙基 2-三唑基-2-氧代乙酸衍生物中的 π-空穴四元键相互作用的研究,包括详细的 Hirshfeld 表面分析和 DFT 计算,为理解控制这些分子行为的电子和结构细微差别提供了基础 (Muhammad Naeem Ahmed 等,2020)。

液晶研究

杂环化合物在液晶研究中的探索导致了具有恶二嗪核心的物质的合成和介晶研究。此类研究阐明了这些化合物的热和介晶行为,有助于开发具有特定液晶性质的材料。对具有 1,3-恶二嗪-4,7-二酮、1,3-恶氮杂卓-4,7-二酮和 1,3-恶二嗪-1,5-二酮核心的杂环液晶的合成研究例证了杂环化学在设计具有潜在电子、光学和材料科学应用的新型材料中的应用 (G. Yeap 等,2010)。

先进的合成方法

杂环化合物的先进合成方法的开发促进了具有复杂结构和功能的分子创建。环闭复分解等技术已被用于有效合成多种取代的苯并氮杂卓,突出了现代合成方法在创建具有跨越科学和技术各个领域的潜在应用的杂环化合物方面的多功能性和实用性 (S. Lebrun 等,2011)。

未来方向

属性

IUPAC Name |

2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazepine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-2-15-18(22)20(11-12-7-3-5-9-14(12)19)17(21)13-8-4-6-10-16(13)23-15/h3-10,15H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQLMHFCWZXYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2470208.png)

![(E)-5-bromo-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2470212.png)

![N-(2-ethylhexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2470227.png)